molecular formula C17H23NO5 B3091545 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217791-36-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3091545
CAS RN: 1217791-36-0
M. Wt: 321.4 g/mol
InChI Key: ZKVJBCASIOVKMW-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydrogenation and Catalysis

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid and its analogs have been utilized in asymmetric hydrogenation reactions. Takahashi and Achiwa (1989) demonstrated the preparation of a compound closely related to (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid, used for effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989). Similarly, Stille et al. (1991) synthesized platinum complexes containing chiral ligands derived from this compound for asymmetric hydroformylation of olefins (Stille et al., 1991).

Synthesis of Complex Compounds

This compound has been used in the synthesis of complex molecules. For example, Inoguchi et al. (1989) prepared analogs of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid for asymmetric hydrogenation, which was also used in the synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Stereoselective Synthesis

Stereoselective synthesis of other compounds using derivatives of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid has been reported. Rossi et al. (2007) utilized a derivative for the divergent synthesis of various compounds, highlighting its utility in stereospecific reactions (Rossi et al., 2007).

Other Applications

Other research applications include its use in the preparation of zinc complexes and in studying spin interaction in Schiff and Mannich bases (Orio et al., 2010) (Orio et al., 2010), and as a reagent in tert-butoxycarbonylation reactions (Saito, Ouchi, & Takahata, 2006) (Saito, Ouchi, & Takahata, 2006).

properties

IUPAC Name

(2S,4S)-4-(4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-11-5-7-12(8-6-11)22-13-9-14(15(19)20)18(10-13)16(21)23-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVJBCASIOVKMW-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methyl-phenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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